N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have various effects due to their diverse biological activities .
Action Environment
The properties of thiazole derivatives may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide are largely influenced by the thiazole ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact cellular effects would depend on the specific interactions of the compound with cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to interact with various biomolecules. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the thiazole ring.
Scientific Research Applications
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its anticonvulsant activity.
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent inhibition of tubulin polymerization.
Uniqueness
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the benzamide moiety
Biological Activity
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring connected to a benzamide moiety with a methylamino substituent. This structural configuration is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazole derivatives, including those similar to this compound.
Key Findings:
- Compounds with thiazole rings have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.06 to 1.88 mg/mL, indicating varying degrees of potency .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | MIC (mg/mL) | Bacterial Strains |
---|---|---|
Compound A | 0.06 | Staphylococcus aureus |
Compound B | 0.47 | Escherichia coli |
Compound C | 1.88 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Mechanism of Action:
- The compound has shown efficacy in inhibiting cell proliferation in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cells.
- Inhibition of the epidermal growth factor receptor (EGFR) and HER2 kinase activity has been confirmed, suggesting a targeted action mechanism against these pathways .
Case Studies:
- Study on MCF-7 Cells:
- SK-BR-3 Cell Line Study:
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 25.72 | 40 |
SK-BR-3 | 15.30 | 55 |
A549 | 30.00 | 35 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure.
Key Observations:
Properties
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-15-12(18)8-7-11-9-20-14(16-11)17-13(19)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKSNVGOXNBWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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